molecular formula C20H17BrO5 B11252544 methyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

methyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B11252544
M. Wt: 417.2 g/mol
InChI Key: BCHRELSRIQXYEF-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a chromenone core, and a propanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Esterification: The final step involves the esterification of the brominated chromenone with methyl propanoate in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The bromophenyl group and chromenone core are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-bromophenyl)propanoate: Similar in structure but lacks the chromenone core.

    Methyl 2-(4-bromophenyl)-2-methylpropanoate: Contains a similar bromophenyl group but differs in the ester moiety.

Uniqueness

Methyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is unique due to the presence of the chromenone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17BrO5

Molecular Weight

417.2 g/mol

IUPAC Name

methyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate

InChI

InChI=1S/C20H17BrO5/c1-11-16-10-15(25-12(2)19(22)24-3)8-9-17(16)26-20(23)18(11)13-4-6-14(21)7-5-13/h4-10,12H,1-3H3

InChI Key

BCHRELSRIQXYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

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